2-Bromo vs. 4-Bromo Regioisomer Reactivity
The C-2 position of the imidazole ring exhibits a distinct reactivity profile compared to the C-4 position in palladium-catalyzed cross-coupling reactions. This compound provides the 2-bromo substitution pattern, which is essential for accessing specific trisubstituted imidazole scaffolds, as demonstrated in the modular synthesis of kinase inhibitors [1]. While the 4-bromo regioisomer is commercially available, it cannot be substituted in synthetic routes designed for C-2 functionalization without compromising regiospecificity and ultimately the identity of the final product .
| Evidence Dimension | Reactivity in Suzuki-Miyaura Coupling (Positional Selectivity) |
|---|---|
| Target Compound Data | Bromine at C-2; enables C-2 arylation/alkenylation |
| Comparator Or Baseline | (4-Bromo-1-methyl-1H-imidazol-5-yl)methanol (Bromine at C-4) |
| Quantified Difference | Regioisomeric substitution; leads to different coupling products |
| Conditions | General Suzuki-Miyaura conditions (Pd catalyst, base, aryl/vinyl boronic acid) |
Why This Matters
Procurement of the correct regioisomer is critical for maintaining the integrity of a synthetic route and avoiding off-target product formation.
- [1] de Toledo, I., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. J. Org. Chem., 84(21), 14187-14201. View Source
